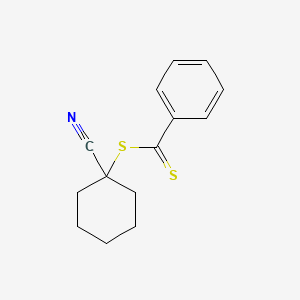
1-Cyano-1-cyclohexyl dithiobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyano-1-cyclohexyl dithiobenzoate is a chemical compound that belongs to the class of dithiobenzoates. It is characterized by the presence of a cyano group (-CN) and a cyclohexyl group attached to the dithiobenzoate moiety. This compound is of significant interest in the field of polymer chemistry, particularly in reversible addition-fragmentation chain transfer (RAFT) polymerization, where it serves as a chain transfer agent .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Cyano-1-cyclohexyl dithiobenzoate can be synthesized through a reaction involving 1,1’-azobis(cyclohexanecarbonitrile) and di(thiobenzoyl) disulfide. The reaction is typically carried out in ethyl acetate at a temperature of 70°C for 48 hours under degassed conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the synthesis process described above can be scaled up for industrial applications. The use of standard organic synthesis techniques and equipment, such as reflux apparatus and inert atmosphere conditions, is essential for large-scale production.
Chemical Reactions Analysis
Types of Reactions
1-Cyano-1-cyclohexyl dithiobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The cyano group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, although specific details on these reactions are limited.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include:
Nucleophiles: For substitution reactions.
Oxidizing Agents: For oxidation reactions.
Reducing Agents: For reduction reactions.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions can yield various substituted derivatives of the compound.
Scientific Research Applications
1-Cyano-1-cyclohexyl dithiobenzoate has several scientific research applications, particularly in the field of polymer chemistry. It is widely used as a chain transfer agent in RAFT polymerization, which allows for the controlled synthesis of well-defined polymers with specific molecular weights and low dispersities . This compound is also used in the synthesis of block copolymers and other advanced polymeric materials.
Mechanism of Action
The mechanism by which 1-Cyano-1-cyclohexyl dithiobenzoate exerts its effects in RAFT polymerization involves the reversible addition-fragmentation process. The compound acts as a chain transfer agent, facilitating the transfer of growing polymer chains between different polymer molecules. This process helps control the molecular weight and distribution of the resulting polymers .
Comparison with Similar Compounds
Similar Compounds
Bis(2-cyanopropan-2-yl)trithiocarbonate (TTC-bCP): Another chain transfer agent used in RAFT polymerization.
Other Dithiobenzoates: Various dithiobenzoates with different substituents can also serve as chain transfer agents.
Uniqueness
1-Cyano-1-cyclohexyl dithiobenzoate is unique due to its specific structure, which imparts distinct reactivity and efficiency in RAFT polymerization. Compared to other similar compounds, it offers effective control over polymerization processes, particularly for certain monomers like styrene and n-butyl acrylate .
Properties
CAS No. |
220182-89-8 |
|---|---|
Molecular Formula |
C14H15NS2 |
Molecular Weight |
261.4 g/mol |
IUPAC Name |
(1-cyanocyclohexyl) benzenecarbodithioate |
InChI |
InChI=1S/C14H15NS2/c15-11-14(9-5-2-6-10-14)17-13(16)12-7-3-1-4-8-12/h1,3-4,7-8H,2,5-6,9-10H2 |
InChI Key |
FYUMHHFLRJERAM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(C#N)SC(=S)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















